An In-Depth Technical Guide to 2-(Pyridin-2-yl)benzoic Acid
An In-Depth Technical Guide to 2-(Pyridin-2-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(Pyridin-2-yl)benzoic acid (CAS No. 13764-20-0), a bifunctional organic compound of significant interest to the scientific community. By virtue of its unique molecular architecture, which combines a pyridine ring and a benzoic acid moiety, this compound serves as a highly versatile building block in medicinal chemistry, coordination chemistry, and materials science. This document delves into its physicochemical properties, provides a detailed, mechanistically-grounded synthesis protocol, outlines its key applications in drug development, and establishes a robust analytical framework for its characterization and quality control. The insights presented herein are tailored for researchers, scientists, and drug development professionals, aiming to facilitate and accelerate research and development efforts involving this valuable scaffold.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of chemical sciences, molecules containing pyridine and benzoic acid derivatives are recognized as fundamental scaffolds.[1] Pyridine, a six-membered heteroaromatic ring, is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in hydrogen bonding and improve solubility.[1] Benzoic acid and its derivatives have a long history as key intermediates and are prevalent in natural products and pharmaceuticals, often utilized for their antimicrobial properties and role in biosynthesis.[1][2]
The compound 2-(Pyridin-2-yl)benzoic acid, CAS No. 13764-20-0, emerges from the strategic combination of these two critical moieties.[1][3][4][5] Its structure, featuring a pyridine ring substituted at the 2-position with a benzoic acid group, creates a unique spatial and electronic arrangement.[5] This bifunctional nature is the primary driver for focused research into this molecule.
Rationale for Research Focus:
-
Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group create a powerful chelating site for metal ions. This property is instrumental in the design of sophisticated Metal-Organic Frameworks (MOFs) and coordination complexes with applications in catalysis and materials science.[1][4]
-
Medicinal Chemistry: The scaffold serves as a versatile template for developing novel pharmaceutical agents. The pyridine moiety can interact with biological targets, while the carboxylic acid group allows for modifications such as esterification or amidation to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties.[1][5] It has been specifically identified as an inhibitor of PqsE, a key enzyme in bacterial quorum sensing, highlighting its potential in developing new antimicrobial strategies.[5]
-
Materials Science: The rigid structure and capacity for both hydrogen bonding and metal coordination make 2-(Pyridin-2-yl)benzoic acid a valuable component in crystal engineering, enabling the self-assembly of supramolecular structures with tailored electronic and optical properties.[1]
Physicochemical Properties and Data
A thorough understanding of a compound's physicochemical properties is foundational to its application in any experimental setting. These parameters govern its solubility, stability, and reactivity.
| Property | Value | Source |
| CAS Number | 13764-20-0 | [1][3][5] |
| Molecular Formula | C₁₂H₉NO₂ | [4][5][6] |
| Molecular Weight | 199.21 g/mol | [1][4] |
| Appearance | Solid | [4][5] |
| Boiling Point | 357.3°C at 760 mmHg | [4] |
| Synonyms | 2-(2-Pyridinyl)benzoic acid; 2-(2-Pyridyl)benzoic acid | [5] |
| InChI Key | KTSUSQZZJTZSFA-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-(Pyridin-2-yl)benzoic acid typically involves a cross-coupling reaction, which is a robust and highly efficient method for forming carbon-carbon bonds between two aromatic systems. The Suzuki-Miyaura coupling is an exemplary choice due to its high functional group tolerance and generally mild reaction conditions.
Representative Synthesis: Suzuki-Miyaura Coupling
The logical approach involves coupling a pyridine-containing boronic acid or ester with a halogenated benzoic acid derivative. This strategy is selected for its reliability and high yields. The key is the palladium-catalyzed catalytic cycle, which systematically joins the two organic fragments.
Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)benzoic acid
This protocol describes a representative lab-scale synthesis.
Materials:
-
2-Bromobenzoic acid
-
Pyridine-2-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [P(Ph)₃]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst. Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Causality: Palladium is the catalyst. Triphenylphosphine is a ligand that stabilizes the palladium species, prevents its precipitation as palladium black, and facilitates the reductive elimination step.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio.
-
Causality: The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.
-
-
Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 2M HCl until the pH is approximately 4-5. The product should precipitate out of the solution.
-
Causality: The product, being a carboxylic acid, is soluble in its deprotonated (salt) form in the basic aqueous solution. Acidification protonates the carboxylate, rendering the neutral molecule insoluble and causing it to precipitate.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethyl acetate to remove residual impurities. Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Visualization: Synthesis Workflow
Caption: Suzuki-Miyaura synthesis workflow for 2-(Pyridin-2-yl)benzoic acid.
Applications in Research and Drug Development
The utility of 2-(Pyridin-2-yl)benzoic acid is broad, spanning multiple scientific disciplines.
-
Pharmaceutical Intermediate: It is a valuable starting material for the synthesis of more complex molecules with potential therapeutic value. Its derivatives have been explored for anti-inflammatory, analgesic, and neurological applications.[4] The development of compounds targeting fibrosis has also utilized similar pyridine-pyrimidine scaffolds, suggesting a potential avenue for derivatives of this compound.[7]
-
Anticancer Research: While not directly tested in the provided literature, the pyridine scaffold is a common feature in molecules designed for anticancer activity.[8][9] The functional groups on 2-(Pyridin-2-yl)benzoic acid allow for the kind of late-stage functionalization that is critical in accelerating the hit-to-lead optimization process in drug discovery.[10]
-
Agrochemicals: Like many pyridine derivatives, this compound can serve as a precursor for agrochemicals, leveraging the biological activity often associated with this heterocycle.[5]
Analytical and Quality Control Protocols
Ensuring the purity and identity of 2-(Pyridin-2-yl)benzoic acid is paramount for its use in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method for this purpose.[11]
Experimental Protocol: HPLC-UV Analysis
This protocol provides a self-validating system for routine quality control.
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm, 4.6 mm x 150 mm.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.
-
Causality: The C18 column provides excellent hydrophobic retention for the aromatic rings. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acid group remains protonated (neutral) for consistent retention and sharp peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm and 254 nm.
-
Injection Volume: 10 µL.
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 2-(Pyridin-2-yl)benzoic acid in the mobile phase (at initial conditions) or a 50:50 ACN:Water mixture to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample to be tested (the synthesized batch) in the same diluent to a concentration within the calibration range.
-
Filtration: Filter all solutions (standards and sample) through a 0.45 µm syringe filter before injection.
-
Causality: This step is critical to remove any particulate matter that could clog the HPLC column or tubing, thereby ensuring the longevity of the system and the reproducibility of the results.
-
-
Analysis: Inject the standards to establish a calibration curve, followed by the sample. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method).
Visualization: Analytical Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-(Pyridin-2-yl)benzoic acid [myskinrecipes.com]
- 5. CAS 13764-20-0: 2-(2-Pyridinyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. 2-(Pyridin-2-YL)benzoic acid | C12H9NO2 | CID 15733175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
